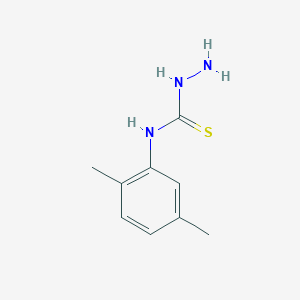

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant and Urease Inhibition Activities

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide and its derivatives have been extensively studied for their antioxidant and urease inhibition activities. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide and found that some of these compounds exhibited significant antioxidant and urease inhibitory activities. This indicates potential applications in medicinal chemistry and drug design (Khan et al., 2010).

Synthesis of Thiazolidin-4-ones

Research by Hassan et al. (2014, 2016) focused on the synthesis of thiazolidin-4-ones, a class of organic compounds with various pharmacological properties, using hydrazinecarbothioamide derivatives. This study contributes to the field of synthetic organic chemistry and the development of new therapeutic agents (Hassan et al., 2014) (Hassan et al., 2016).

Optical Probe Development

Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derivatived dual-channel optical probe for detecting Hg2+ and Ag+. This probe demonstrated significant changes in fluorescence in response to these ions, suggesting potential applications in environmental monitoring and analytical chemistry (Shi et al., 2016).

Antimicrobial Properties

Garg et al. (2007) investigated Schiff bases derived from hydrazinecarbothioamide and their oxovanadium complexes, revealing notable fungicidal and bactericidal properties. This study contributes to the development of new antimicrobial agents (Garg et al., 2007).

Corrosion Inhibition

Ebenso et al. (2010) explored the use of thiosemicarbazides, including derivatives of hydrazinecarbothioamide, as corrosion inhibitors for mild steel in acidic media. Their findings have implications for industrial applications, particularly in the prevention of metal corrosion (Ebenso et al., 2010).

Future Directions

There is a study that suggests N-2,5-Dimethylphenylthioureido Acid Derivatives, which might be related to “n-(2,5-Dimethylphenyl)hydrazinecarbothioamide”, could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Properties

IUPAC Name |

1-amino-3-(2,5-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBFXILIVLNLMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354446 |

Source

|

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-53-4 |

Source

|

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64374-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)